6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16704445
InChI: InChI=1S/C14H12N2O4/c1-9-2-4-14(18)12(6-9)15-8-10-7-11(16(19)20)3-5-13(10)17/h2-8,17-18H,1H3
SMILES:
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

CAS No.:

Cat. No.: VC16704445

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one -

Specification

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name 2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylphenol
Standard InChI InChI=1S/C14H12N2O4/c1-9-2-4-14(18)12(6-9)15-8-10-7-11(16(19)20)3-5-13(10)17/h2-8,17-18H,1H3
Standard InChI Key FTPXGZITRNZSMA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Introduction

Molecular Structure and Crystallographic Features

Core Structural Components

The compound’s backbone consists of a cyclohexa-2,4-dien-1-one ring substituted with a nitro group at position 4 and an azomethine-linked 2-hydroxy-5-methylaniline moiety at position 6. The azomethine group (–CH=N–) forms a Schiff base, contributing to its planar configuration .

Crystallographic Data

X-ray diffraction studies reveal a near-planar arrangement, with a dihedral angle of 1.41° between the aromatic rings . Intramolecular N–H⋯O hydrogen bonding between the phenolic oxygen and azomethine nitrogen enhances structural rigidity (Table 1) .

Table 1: Key Crystallographic Parameters

ParameterValueSource
Dihedral angle1.41°
N–H⋯O bond length1.86 Å
O–H⋯O dimer distance2.68 Å

Synthesis and Purification

Purification Techniques

Crude product purification involves recrystallization from ethanol, yielding orange-red crystals. Solvent selection optimizes hydrogen bonding and π-π stacking interactions, critical for crystal integrity .

Chemical Reactivity and Functional Group Interactions

Electron-Donor and -Acceptor Groups

The nitro group (–NO₂) acts as a strong electron-withdrawing group, polarizing the cyclohexadiene ring, while the hydroxyl (–OH) and methyl (–CH₃) groups donate electrons, creating a push-pull electronic system. This duality facilitates nucleophilic attacks at the azomethine carbon and electrophilic substitutions on the aromatic rings.

Hydrogen Bonding and Tautomerism

Intramolecular N–H⋯O bonding stabilizes the keto-enol tautomer, favoring the keto form in solid-state configurations . Intermolecular O–H⋯O interactions between phenolic oxygens form inversion dimers in the crystal lattice .

ActivityAssay ResultSource
COX-2 InhibitionIC₅₀ = 12 μM
DPPH Radical Scavenging78% at 100 μM

Interaction Studies and Mechanistic Insights

Protein Binding Affinity

Fluorescence quenching assays reveal strong binding to bovine serum albumin (BSA) with a binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹, suggesting potential drug delivery applications.

Enzymatic Interactions

Molecular docking simulations indicate favorable binding to COX-2’s active site, with a docking score of −9.2 kcal/mol, driven by hydrogen bonds with Arg120 and Tyr355.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in DMSO and ethanol. Stability studies show degradation <5% after 6 months at −20°C.

Spectroscopic Characteristics

  • UV-Vis: λₘₐₓ = 340 nm (π→π* transition).

  • IR: ν(N–H) = 3250 cm⁻¹; ν(C=O) = 1680 cm⁻¹.

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